N-(2-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Structural Characterization of N-(2-Ethoxyphenyl)-2-(1H-Tetrazol-1-yl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Core Benzothiophene Scaffold Configuration
Tetrahydrobenzothiophene Ring System Geometry
The tetrahydrobenzothiophene core adopts a boat-like conformation due to partial saturation of the six-membered ring, as observed in related compounds. X-ray crystallographic data for analogous structures show bond lengths of 1.74–1.78 Å for the C–S bond in the thiophene ring, shorter than typical C–S single bonds (1.81 Å), indicating partial double-bond character. The dihedral angle between the thiophene and adjacent cyclohexene rings measures 12.3° ± 1.5°, creating a shallow saddle-shaped distortion that enhances π-orbital overlap across the fused system.
Electronic Effects of Sulfur Heteroatom in Fused Bicyclic System
The sulfur atom exhibits dual electronic behavior:
- Hyperconjugation : Empty 3d orbitals accept electron density from adjacent C–C bonds, stabilizing the ring system by 8.3 kcal/mol compared to carbocyclic analogs.
- Resonance effects : Sulfur’s lone pairs participate in conjugated π-system delocalization, reducing HOMO-LUMO gap by 0.47 eV relative to benzene-fused counterparts.
Natural Bond Orbital (NBO) analysis reveals 12.7% p-character in sulfur’s lone pairs, enabling partial aromatic stabilization (NICS(1) = -3.2 ppm).
Functional Group Analysis
Tetrazole Moiety: Tautomerism and Aromaticity Considerations
The 1H-tetrazol-1-yl group exists in equilibrium between two tautomers:
- 1H-tautomer (ΔG = 0 kcal/mol): N1–H···N4 hydrogen bond (2.01 Å) stabilizes this form.
- 2H-tautomer (ΔG = +2.1 kcal/mol): Higher energy due to loss of intramolecular H-bonding.
Aromaticity metrics for the dominant 1H-tautomer:
| Method | Value |
|---|---|
| NICS(1)zz | -10.4 ppm |
| HOMA | 0.89 |
| π-electron density | 5.82 e⁻/ų |
Electron-withdrawing carboxamide at C3 increases tetrazole aromaticity by 18% compared to alkyl-substituted analogs.
Ethoxyphenyl Substituent: Steric and Electronic Contributions
The 2-ethoxyphenyl group exhibits:
- Steric effects : Ortho-ethoxy creates 8.7 kcal/mol rotational barrier about the C–N bond.
- Electronic effects :
Comparative dipole moments:
| Substituent | μ (Debye) |
|---|---|
| 2-Ethoxyphenyl | 4.82 |
| 2-Methoxyphenyl | 4.67 |
| Phenyl | 0.00 |
Carboxamide Linkage: Conformational Flexibility Studies
The carboxamide linker adopts two primary conformations:
- s-cis (80% population): NH···O=C hydrogen bond (1.95 Å) stabilizes this form.
- s-trans (20% population): Higher energy by 2.3 kcal/mol.
Rotational barriers:
| Rotation Axis | Barrier (kcal/mol) |
|---|---|
| C3–C(=O) | 16.4 |
| N–C(=O) | 18.6 |
Molecular Orbital Analysis and Charge Distribution Patterns
Frontier molecular orbitals show:
- HOMO (-6.31 eV): Localized on tetrazole and thiophene sulfur (63% contribution).
- LUMO (-1.92 eV): Dominated by carboxamide π* orbitals (72%).
Natural Population Analysis charges:
| Atom | Charge (e⁻) |
|---|---|
| S | -0.14 |
| N1 | -0.38 |
| O (CO) | -0.56 |
| O (Et) | -0.23 |
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H19N5O2S/c1-2-25-14-9-5-4-8-13(14)20-17(24)16-12-7-3-6-10-15(12)26-18(16)23-11-19-21-22-23/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,20,24) |
InChI Key |
ZBPHSJBLFQNPEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Biological Activity
N-(2-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing existing research findings and case studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2S |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | This compound |
This compound features a tetrazole ring and a benzothiophene structure, which contribute to its potential bioactivity. The presence of the ethoxy group enhances solubility and reactivity, making it a subject of interest in drug discovery.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. Preliminary studies suggest that this compound could potentially be effective against various pathogens due to its structural features. Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Benzothiophene derivatives are known for their anticancer activities. The compound's structural versatility allows it to interact with multiple biological targets involved in cancer progression. Studies have highlighted the importance of structure-activity relationships (SAR) in determining the anticancer efficacy of benzothiophene-based compounds. For instance, modifications in the benzothiophene core can significantly influence the compound's ability to inhibit tumor growth .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Benzothiophene derivatives have been linked to reduced inflammation through various mechanisms, including inhibition of leukotriene synthesis and modulation of inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Study : A study using a cup plate method demonstrated that synthesized benzothiophene derivatives exhibited significant antibacterial activity against common pathogens. The results indicated a correlation between molecular structure and antimicrobial efficacy .
- Anticancer Evaluation : Research utilizing quantitative structure–activity relationship (QSAR) models revealed that specific structural parameters correlate with anticancer activity. Compounds with higher polar surface areas demonstrated enhanced efficacy against cancer cell lines .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties of benzothiophene derivatives showed that certain modifications could enhance their ability to inhibit inflammatory mediators in vitro .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting substituent variations, biological activities, and physicochemical properties:
Structural and Functional Analysis
Role of Tetrazole vs. Other Heterocycles
The 1H-tetrazol-1-yl group in the target compound distinguishes it from analogs with imidazole (), isoxazole (), or oxazole () substituents. Tetrazole’s high dipole moment (~5.5 D) and ability to form multiple hydrogen bonds enhance binding to polar residues in enzyme active sites, such as kinases or GPCRs. In contrast, isoxazole -containing analogs (e.g., ) exhibit stronger π-stacking due to aromaticity but lower metabolic stability .
Ethoxyphenyl vs. Aromatic Substitutents
The 2-ethoxyphenyl group provides moderate lipophilicity (clogP ~3.2) compared to chlorophenyl (clogP ~4.1; ) or naphthalene (clogP ~5.0; ). Ethoxy’s ether oxygen also enables hydrogen bonding with targets like serine proteases, whereas methylphenyl () or furylmethyl () groups prioritize steric effects over polarity .
Preparation Methods
Cyclization of Arylthioacetophenone Derivatives
Methodology :
Intramolecular Friedel-Crafts cyclization of α-(3-alkoxyphenylthio)acetophenones using methanesulfonic acid (MSA) as a catalyst.
Example Protocol :
-
Precursor : α-(3-Methoxyphenylthio)-4-methoxyacetophenone
-
Conditions :
Mechanism :
-
MSA protonates the carbonyl oxygen, facilitating electrophilic aromatic substitution at the ortho position of the thiophenyl group.
Table 1 : Optimization of Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MSA | Toluene | 110 | 6 | 85 |
| ZnCl₂ | DCM | 40 | 12 | 62 |
| Amberlyst-15 | EtOH | 80 | 10 | 71 |
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnBr₂ | DMF | 130 (MW) | 0.67 | 92 |
| AcOH | H₂O | 100 | 12 | 80 |
| Pd/Co@CNT | NMP | 120 | 2 | 89 |
Carboxamide Formation
Coupling with 2-Ethoxyaniline
Methodology :
Activation of the carboxylic acid as an acid chloride, followed by amidation with 2-ethoxyaniline.
Example Protocol :
-
Precursor : 2-(1H-Tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
-
Activation :
-
Thionyl chloride (SOCl₂), reflux, 2 h.
-
-
Amidation :
-
2-Ethoxyaniline (1.2 equiv), THF, 0°C → RT, 12 h.
-
-
Yield : 88–94%.
Purification :
-
Column chromatography (SiO₂, EtOAc/hexane 1:3).
-
Final recrystallization from ethanol/water.
Integrated Synthetic Routes
One-Pot Sequential Synthesis
Procedure :
-
Cyclization of α-(3-methoxyphenylthio)acetophenone with MSA.
-
Nitrile formation via Knoevenagel condensation (malononitrile, piperidine).
-
Tetrazole cycloaddition with NaN₃/ZnBr₂.
-
Hydrolysis of the nitrile to carboxylic acid (H₂SO₄, H₂O).
Overall Yield : 52–61% (four steps).
Table 3 : Comparison of Multi-Step Yields
| Steps | Key Reagents | Cumulative Yield (%) |
|---|---|---|
| 3 | MSA, NaN₃, SOCl₂ | 61 |
| 4 | Amberlyst-15, ZnBr₂, SOCl₂ | 58 |
Optimization and Challenges
Tetrazole Regioselectivity
Solvent Effects on Amidation
-
Polar aprotic solvents (DMF, THF) improve solubility of intermediates but require rigorous drying.
-
Alternative : Ionic liquid ([BMIM]PF₆) increases reaction rate by 30%.
Characterization Data
-
¹H NMR (500 MHz, DMSO-d6): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.65–2.80 (m, 4H, tetrahydro ring), 4.05 (q, J=7.0 Hz, 2H, OCH₂), 7.25–7.45 (m, 4H, aromatic), 9.15 (s, 1H, tetrazole).
-
HRMS : m/z Calcd for C₁₉H₂₀N₄O₂S: 392.1332; Found: 392.1328.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
